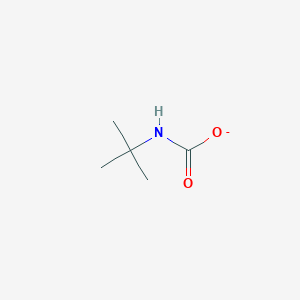
Tert-butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C5H10NO2- and its molecular weight is 116.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Tert-butylcarbamate serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the production of lacosamide, an anticonvulsant drug used for epilepsy treatment. The compound acts as a protecting group for amines during synthetic procedures, facilitating the formation of more complex structures without unwanted side reactions .
Case Study: Synthesis of Lacosamide Derivatives
- Objective : To explore the efficiency of this compound derivatives in synthesizing lacosamide.
- Methodology : Researchers utilized N-BOC-D-Serine and isobutyl chlorocarbonate to create a mixed acid anhydride, which was then reacted with benzylamine in anhydrous ethyl acetate.
- Results : The yield of the desired product exceeded 90%, showcasing improved efficiency compared to traditional methods (yield around 81.6%) .
Neurological Research
This compound derivatives have been investigated for their potential therapeutic effects on neurological conditions. A study compared the efficacy of 4-Aminopyridine and its this compound derivative in dogs with spinal cord injuries.
Case Study: Efficacy in Canine Spinal Cord Injury
- Objective : To assess the therapeutic effects of this compound on spinal cord injury in dogs.
- Methodology : Dogs were administered either 4-Aminopyridine or its tert-butyl derivative over several weeks, with evaluations on motor function improvement.
- Results : Both compounds significantly improved motor function, but the tert-butyl derivative exhibited a potency 100 times greater than 4-Aminopyridine, with no adverse effects reported .
Chemical Synthesis and Catalysis
This compound is utilized as a protecting group in peptide synthesis and other organic reactions. Its stability under various reaction conditions makes it a preferred choice for chemists.
Mechanistic Insights
- In peptide synthesis, this compound can protect amino groups from undesired reactions during coupling processes. The group can be readily removed using trifluoroacetic acid, allowing for selective deprotection when needed .
- Studies have shown that protonation sites on this compound can influence its reactivity and stability in different solvents, which is crucial for optimizing synthetic routes .
Safety and Toxicological Studies
Research has also focused on the safety profile of this compound derivatives. These studies are essential for evaluating their use in consumer products and pharmaceuticals.
Case Study: Toxicity Assessment
- Objective : To evaluate the toxicity of iodopropynyl butylcarbamate, a related compound.
- Methodology : Various animal studies were conducted to assess acute toxicity and repeated dose toxicity.
- Results : The compound was found safe at concentrations below 0.1% with no significant adverse effects observed in most test subjects .
Table 1: Summary of Pharmaceutical Applications
| Application | Compound Used | Yield (%) | Reference |
|---|---|---|---|
| Lacosamide Synthesis | This compound | >90 | |
| Neurological Treatment | Tert-butyl derivative | 100x potency compared to 4-AP |
Table 2: Toxicological Findings
Propiedades
Fórmula molecular |
C5H10NO2- |
|---|---|
Peso molecular |
116.14 g/mol |
Nombre IUPAC |
N-tert-butylcarbamate |
InChI |
InChI=1S/C5H11NO2/c1-5(2,3)6-4(7)8/h6H,1-3H3,(H,7,8)/p-1 |
Clave InChI |
XBXCNNQPRYLIDE-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)NC(=O)[O-] |
Sinónimos |
t-butylcarbamate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














